5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Overview
Description
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride is a synthetic organic compound. It is characterized by the presence of a furoic acid core, substituted with isobutyl, methyl, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the furoic acid core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of isobutyl, methyl, and morpholinylmethyl groups through various substitution reactions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the compound’s activity and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-isobutyl-5-methyl-3-furoic acid: Lacks the morpholinylmethyl group.
4-(4-morpholinylmethyl)-3-furoic acid: Lacks the isobutyl and methyl groups.
5-methyl-4-(4-morpholinylmethyl)-3-furoic acid: Lacks the isobutyl group.
Uniqueness
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-10(2)8-13-14(15(17)18)12(11(3)20-13)9-16-4-6-19-7-5-16;/h10H,4-9H2,1-3H3,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVFATXQOYDKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)C(=O)O)CN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.